molecular formula C15H13BrN2O2 B2638256 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 1956323-01-5

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B2638256
CAS No.: 1956323-01-5
M. Wt: 333.185
InChI Key: ANGWBRRLUWJKON-UHFFFAOYSA-N
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Description

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom and a dimethoxyphenyl group attached to a benzoimidazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Coupling: Biaryl compounds with extended conjugation and potential biological activities.

Scientific Research Applications

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
  • 4-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
  • 4-(4-(2,4-Dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol

Uniqueness

5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

5-bromo-1-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-19-14-6-4-11(8-15(14)20-2)18-9-17-12-7-10(16)3-5-13(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGWBRRLUWJKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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